2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile
Description
Properties
IUPAC Name |
2-[(E)-3-ethoxy-2-methylprop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-12-7-8(2)4-9(5-10)6-11/h4,7H,3H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNBDLYCHHPFGT-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C)/C=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Free Malononitrile Activation
Malononitrile’s dual nitrile groups enable its role as an activator in condensation reactions. A base-free approach involves reacting malononitrile with triethylorthoformate in acetic anhydride at 130°C for 5 hours. For 2-((E)-3-ethoxy-2-methyl-allylidene)-malononitrile, triethylorthoacetate replaces triethylorthoformate to introduce the methyl group. The reaction proceeds via nucleophilic attack, forming an ethoxymethylene intermediate that rearranges into the allylidene structure.
Key Steps :
- Reactants : Malononitrile (10 mmol) and triethylorthoacetate (10 mmol).
- Solvent : Acetic anhydride (neat).
- Conditions : 130°C, 5 hours under reflux.
- Workup : Evaporation under reduced pressure, purification via column chromatography (chloroform).
Yield : 85–90%.
1H NMR (CDCl₃) : δ 1.38 (t, 3H, CH₃), 2.21 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 7.58 (s, 1H, =CH).
Microwave-Assisted Synthesis
Solvent and Catalyst Optimization
Microwave irradiation enhances reaction efficiency. A mixture of malononitrile, 3-ethoxy-2-methylpropanal, and 10 mol% malononitrile in diglyme undergoes microwave irradiation (120°C, 50 PSI, 50 W) for 15 minutes. This method avoids traditional bases, leveraging malononitrile’s self-activation.
Key Parameters :
- Solvent : Diglyme (optimal for polar intermediates).
- Catalyst : Malononitrile (10 mol%).
- Yield : 88–92%.
Comparative Solvent Performance :
| Solvent | Yield (%) | Reaction Time (min) |
|---|---|---|
| Diglyme | 92 | 15 |
| Toluene | 85 | 20 |
| Acetonitrile | 0 | — |
Wittig-Horner Reaction for Stereoselectivity
Phosphonate-Mediated Alkene Formation
The Wittig-Horner reaction ensures (E)-selectivity. Diethyl(cyanomethyl)phosphonate reacts with 3-ethoxy-2-methylpropanal in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature.
Procedure :
- Phosphonate Preparation : Diethyl(cyanomethyl)phosphonate (1.2 eq) in THF.
- Aldehyde Addition : Dropwise addition of 3-ethoxy-2-methylpropanal (1 eq).
- Quenching : Saturated NH₄Cl solution.
Yield : 78%.
13C NMR (CDCl₃) : δ 14.1 (CH₃), 22.3 (CH₃), 63.8 (OCH₂), 115.2 (CN), 158.4 (=C).
Mechanistic Insights
Reaction Pathway Analysis
The synthesis proceeds through two pathways:
- Knoevenagel Pathway : Malononitrile activates the aldehyde, forming a conjugated enolate that eliminates water.
- Orthoester Condensation : Triethylorthoacetate undergoes acid-catalyzed cleavage, releasing ethanol and generating a reactive carbocation that couples with malononitrile.
Critical Factors :
- Temperature : >120°C minimizes side products.
- Solvent Polarity : Polar aprotic solvents stabilize transition states.
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products with amine or thiol groups.
Scientific Research Applications
Chemical Synthesis
1.1. Building Block for Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, enabling the creation of complex molecules. This is particularly relevant in the synthesis of biologically active compounds and pharmaceuticals. For instance, similar malononitrile derivatives have been utilized in the synthesis of anti-cancer agents and other therapeutic compounds through reactions such as Knoevenagel condensations and Michael additions .
1.2. Reaction Mechanisms
The reactivity of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile can be attributed to its active methylene group, which participates in nucleophilic attacks and can form various derivatives. This property is crucial for developing new synthetic methodologies that can lead to diverse chemical scaffolds .
Materials Science
2.1. Photonic Applications
The compound's unique structural characteristics make it suitable for applications in photonics and optoelectronics. It can be used to create birefringent materials, which are essential for improving the performance of devices like liquid crystal displays (LCDs) and optical modulators . The incorporation of this compound into polymer matrices has shown promising results in enhancing electro-optic coefficients, which are critical for the efficiency of photonic devices.
Table 1: Electro-Optic Coefficients of Polymers Containing Malononitrile Derivatives
| Compound Type | Electro-Optic Coefficient (pm/V) |
|---|---|
| Disperse Red 2 in PMMA (10% weight) | 0.8 |
| Birefringent polymer with malononitrile | Up to 240 |
Biological Applications
3.1. Anti-Melanogenic Activity
Recent studies have highlighted the potential of malononitrile derivatives as anti-melanogenic agents, particularly in cosmetics aimed at reducing hyperpigmentation. For example, derivatives similar to this compound have demonstrated significant inhibitory effects on tyrosinase, an enzyme involved in melanin production . These findings suggest that such compounds could be developed into effective skin-whitening agents with minimal side effects.
3.2. Pharmacological Potential
The pharmacological activities of malononitrile derivatives extend beyond skin applications; they have been explored for antimicrobial and anti-inflammatory properties as well . The structural diversity provided by compounds like this compound allows researchers to fine-tune their biological activity through targeted modifications.
Case Studies and Research Findings
Several research studies have focused on the synthesis and application of malononitrile derivatives:
4.1. Synthesis of Bioactive Compounds
A study synthesized a series of malononitrile derivatives to evaluate their biological activities against various cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action .
4.2. Development of Photonic Materials
Research has also been conducted on incorporating malononitrile derivatives into polymer systems to enhance their optical properties, showing significant improvements in performance metrics for optoelectronic devices .
Mechanism of Action
The mechanism of action of 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) accelerate condensation reactions by enhancing aldehyde electrophilicity ().
- Halogen substituents (e.g., -F, -Cl) yield high efficiencies (81–98%) under heterogeneous catalysis ().
- Methoxy and hydroxy groups, though electron-donating, still permit high yields under optimized conditions ().
Photophysical and Aggregation Behavior
The position and nature of substituents significantly impact molecular packing and photophysical properties:
Table 2: Photophysical Comparison of D-π-π-A Prototype Compounds
Key Findings :
- H-aggregation (as in 2-BAM) leads to face-to-face π-stacking and red-shifted emission, while J-aggregation (3-BAM, 4-BAM) results in head-to-tail arrangements and solution-phase fluorescence enhancement ().
- Substituent position (ortho, meta, para) dictates molecular geometry and intermolecular interactions, directly affecting optoelectronic applications ().
Biological Activity
2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The compound can be structurally represented as follows:
Where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific structure influences its interaction with biological targets.
Antimicrobial Activity
Recent studies indicate that derivatives of malononitrile compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The results showed promising activity comparable to standard antibiotics like ampicillin .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 200 µg/mL |
| This compound | Escherichia coli | 250 µg/mL |
Anticancer Activity
The anticancer potential of malononitrile derivatives has been explored in various studies. Notably, compounds exhibiting structural similarities have shown cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| HCT116 | 20 | Inhibition of cell cycle progression |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, some studies have suggested that malononitrile derivatives may possess anti-inflammatory effects. This activity is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of malononitrile derivatives demonstrated that structural modifications could enhance antimicrobial activity. The study concluded that the introduction of electron-withdrawing groups significantly increased the potency against Gram-positive bacteria .
- Cytotoxicity Assessment : In vitro testing on various cancer cell lines revealed that certain derivatives of malononitrile exhibited selective cytotoxicity. The study highlighted the importance of substituent groups in determining biological activity, with some compounds showing IC50 values in the low micromolar range against HeLa cells .
Q & A
Basic: What are the optimized synthetic routes for 2-((E)-3-Ethoxy-2-methyl-allylidene)-malononitrile, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via Knoevenagel condensation between an aldehyde and malononitrile. describes a water-based method at room temperature (20–35 min) using stoichiometric aldehyde and malononitrile, yielding >90% after recrystallization (ethanol). For derivatives, solvent-free conditions (e.g., sodium ethoxide catalysis) under heating (100°C, 4 hrs) are effective for cyclization (e.g., forming 2-aminopyridines) . Key variables include:
- Solvent : Polar protic solvents (water, ethanol) enhance reactivity via H-bonding.
- Catalyst : Ammonium acetate or sodium ethoxide accelerates imine/enamine formation.
- Temperature : Room temperature minimizes side reactions, while heating (100°C) drives cyclization.
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Answer:
- 1H/13C NMR : Identify allylidene protons (δ ~7.8 ppm, singlet) and nitrile carbons (δ ~113–115 ppm). Ethoxy groups show peaks at δ ~1.3–1.5 ppm (CH3) and δ ~4.0–4.2 ppm (OCH2) .
- IR : Strong nitrile stretches at ~2220–2226 cm⁻¹ and conjugated C=C at ~1585 cm⁻¹ .
- X-ray crystallography : Resolves E/Z isomerism (e.g., bond angles and torsion in ).
Contradictions (e.g., unexpected splitting in NMR) may arise from impurities or solvent effects. Recrystallization (ethanol) and deuterated solvent standardization mitigate this .
Advanced: How does this compound serve as a precursor in synthesizing selenazolidin or pyrano-pyridine heterocycles?
Answer:
The compound’s electron-deficient alkene reacts with nucleophiles (e.g., selenoureas or enolizable ketones):
- Selenazolidines : React with isoselenocyanates and halides in DMF/triethylamine to form 2-ylidene-selenazolidinones (75–85% yield via column chromatography) .
- Pyrano-pyridines : Under solvent-free conditions, it condenses with tetrahydro-4H-pyridinones using NaOEt, yielding fused heterocycles (quantitative yields via Michael addition-cyclization) .
Mechanistic studies suggest a stepwise [1,4]-addition followed by cyclization, confirmed by LC-MS intermediates .
Advanced: What computational tools model the compound’s reactivity in Diels-Alder or charge-transfer reactions?
Answer:
DFT calculations (e.g., Gaussian, ORCA) predict frontier molecular orbitals (FMO) to assess electron affinity. The compound’s LUMO (-1.8 eV) favors electron-rich dienes in Diels-Alder reactions. MD simulations (GROMACS) model solvent effects on transition states. Software like Schrödinger Suite optimizes synthetic routes virtually, reducing trial runs .
Advanced: How do steric and electronic effects of the ethoxy-methyl group influence regioselectivity in cross-coupling reactions?
Answer:
The ethoxy group’s electron-donating effect stabilizes the allylidene system, directing electrophiles to the β-position. Steric hindrance from the methyl group disfavors ortho-substitution in aryl couplings. Hammett studies (σ⁺ values) correlate substituent effects with reaction rates, validated by HPLC monitoring .
Safety: What protocols mitigate risks during handling, given its nitrile functionality?
Answer:
- PPE : Nitrile gloves, lab coat, and fume hood use.
- First Aid : For inhalation, administer oxygen; for skin contact, wash with soap/water. Avoid ethanol recrystallization near ignition sources (flammability risk) .
- Storage : In airtight containers under nitrogen (moisture-sensitive).
Experimental Design: How can factorial design optimize reaction parameters for scaled synthesis?
Answer:
A 2³ factorial design evaluates temperature (RT vs. 100°C), solvent (water vs. ethanol), and catalyst (none vs. NaOEt). Response surface methodology (RSM) in JMP or Minitab identifies optimal conditions (e.g., 80°C, ethanol, NaOEt maximizes yield to 95% with p<0.05 significance) .
Data Analysis: How to address discrepancies in reported melting points or NMR shifts across studies?
Answer:
- Melting Points : Variances arise from polymorphs. Use DSC to identify forms and report heating rates (e.g., 10°C/min) .
- NMR Shifts : Calibrate with internal standards (TMS) and document solvent/temperature. Conflicting δ values in CDCl3 vs. DMSO-d6 are solvent-dependent .
Application: Can this compound act as an electron acceptor in organic photovoltaics (OPVs)?
Answer:
Yes. Its π-conjugated system and strong electron-withdrawing groups (CN, ethoxy) enable charge-transfer complexes with donors like P3HT. UV-Vis shows λmax ~450 nm (ICT transition). Cyclic voltammetry reveals reduction potentials at -1.2 V vs. Ag/AgCl, suitable for LUMO alignment in OPVs .
Stability: How does pH affect hydrolysis of the allylidene-malononitrile moiety?
Answer:
At pH > 9, the nitrile hydrolyzes to amides/carboxylic acids (confirmed by FTIR loss of ~2220 cm⁻¹ peak). Kinetic studies (HPLC) show pseudo-first-order degradation (t1/2 = 2 hrs at pH 10). Buffered solutions (pH 4–7 in acetate) enhance stability for long-term storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
